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Compound of Interest

Compound Name: 2-Chloro-3-cyanopyridine

Cat. No.: B134404 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

Key Spectroscopic Signatures

This guide provides a comprehensive spectroscopic comparison of 2-Chloro-3-cyanopyridine
with related pyridine derivatives. By presenting key experimental data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as

a valuable resource for the identification, characterization, and quality control of these

important chemical entities in research and development settings.

Spectroscopic Data Summary
The following tables summarize the core spectroscopic data for 2-Chloro-3-cyanopyridine
and a selection of structurally related compounds. This allows for a direct comparison of the

influence of substituent changes on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound H-4 H-5 H-6 Solvent

2-Chloro-3-

cyanopyridine
7.95 (dd) 7.55 (dd) 8.65 (dd) CDCl₃

3-

Cyanopyridine[1]
8.00 (d) 7.81 (dd) 9.22 (d), 9.03 (d) DMSO

2-

Chloropyridine[2]
7.23 (d) 7.64 (t) 8.39 (d) CDCl₃

2-

Cyanopyridine[3]
7.58 (d) 7.88 (t) 8.74 (d) CDCl₃

4-

Cyanopyridine[4]
7.55 (d) - 8.83 (d) CDCl₃

2-

Hydroxypyridine[

5]

6.29 (d) 7.40 (t) 7.48 (d) CDCl₃

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal

reference. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), dd (doublet of

doublets).

Table 2: Key IR Absorption Frequencies (cm⁻¹)
Compound C≡N Stretch C=C/C=N Stretch C-Cl Stretch

2-Chloro-3-

cyanopyridine
~2230 ~1570, ~1450 ~800

3-Cyanopyridine[6] ~2235 ~1580, ~1470 -

2-Amino-3-

cyanopyridine

Derivatives[7]

2201-2214 1609-1655 -

2-Cyanopyridine[8] ~2230 ~1585, ~1465 -

4-Cyanopyridine[9] ~2240 ~1595, ~1410 -
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Frequencies are reported in reciprocal centimeters (cm⁻¹). The exact position of the peaks can

vary slightly depending on the sample preparation method.

Table 3: Mass Spectrometry Data (m/z)
Compound Molecular Formula Molecular Weight

Key Fragments
(m/z)

2-Chloro-3-

cyanopyridine[10]
C₆H₃ClN₂ 138.55 138 (M+), 103, 76

3-Cyanopyridine[11] C₆H₄N₂ 104.11 104 (M+), 78, 51

2-Chloropyridine C₅H₄ClN 113.54 113 (M+), 78, 51

2-Hydroxypyridine[12] C₅H₅NO 95.10 95 (M+), 67, 40

m/z refers to the mass-to-charge ratio. M+ indicates the molecular ion peak.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols representative of those used for the analysis

of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm

NMR tube. A small amount of a reference standard (e.g., Tetramethylsilane, TMS) may be

added.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton

resonance frequency of 300 MHz or higher, is used.

Data Acquisition: The sample is placed in the spectrometer's magnet, and the magnetic field

is shimmed to achieve homogeneity. A standard one-dimensional ¹H NMR pulse sequence is

used to acquire the spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloronicotinonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyanopyridine
https://foodb.ca/compounds/FDB112195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard. Chemical shifts, multiplicities, and coupling constants are

then determined.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique): Approximately 1-2 mg of the solid sample is

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and

the sample spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The frequencies of the major

absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique such as Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like

those discussed, GC-MS is a common method.

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a

common technique that involves bombarding the sample with a high-energy electron beam,

leading to the formation of a molecular ion and characteristic fragment ions.

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The molecular weight and fragmentation pattern of the

compound can be determined from this spectrum.

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic

comparison of chemical compounds.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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